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Cat. No.: B15593096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the structural

elucidation of tanzawaic acid derivatives, a class of fungal polyketides with a characteristic

trans-decalin scaffold. These compounds, isolated primarily from Penicillium species, have

garnered interest for their diverse biological activities. The elucidation of their precise chemical

structures is paramount for further research and development.

Core Methodologies in Structure Elucidation
The determination of the chemical structure of tanzawaic acid derivatives is a multi-faceted

process that relies on a combination of modern spectroscopic techniques and classical

chemical methods. The general workflow involves isolation and purification, followed by the

determination of the planar structure, relative configuration, and finally, the absolute

configuration.

Experimental Protocols
A successful structure elucidation hinges on the meticulous application of various analytical

techniques. Below are detailed protocols for the key experiments cited in the study of

tanzawaic acid derivatives.

Isolation and Purification
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Fungal cultures, either from deep-sea or freshwater sediments, are typically cultivated on a

suitable medium.[1][2] The culture broth and/or mycelium are then extracted with an organic

solvent such as ethyl acetate. The crude extract is subjected to a series of chromatographic

separations, including silica gel column chromatography and semi-preparative High-

Performance Liquid Chromatography (HPLC), to yield pure tanzawaic acid derivatives.[2]

Spectroscopic Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon skeleton and the connectivity

of atoms. One-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).[3][4]

1D NMR:

¹H NMR spectra are acquired to identify the types and numbers of protons in the molecule.

Key signals for tanzawaic acids include those for methyl groups, olefinic protons of the

pentadienoic acid side chain, and methine protons of the decalin core.[5][6]

¹³C NMR spectra, often aided by Distortionless Enhancement by Polarization Transfer

(DEPT) experiments, reveal the number and types of carbon atoms (C, CH, CH₂, CH₃).[5]

[6]

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H spin-spin coupling

networks, allowing for the tracing of proton connectivity within molecular fragments, such

as the decalin ring system and the pentadienoic acid side chain.[5]

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): These spectra correlate directly bonded protons and carbons,

assigning specific protons to their corresponding carbon atoms.[4]
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HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for

connecting different molecular fragments by identifying long-range (2-3 bond) correlations

between protons and carbons. For instance, HMBC correlations can link the pentadienoic

acid side chain to the decalin core.[3][5]

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): These experiments identify protons that are close in

space, which is essential for determining the relative stereochemistry of the molecule. For

example, NOESY correlations can reveal the trans-fusion of the decalin rings and the

relative orientations of substituents.[1][5]

b. Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to

determine the molecular formula of the compound with high accuracy.[1][5][7]

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g.,

methanol) and infused into the mass spectrometer.

Data Acquisition: The instrument is operated in either positive or negative ion mode to detect

the pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The high resolution and

accuracy of the measurement allow for the unambiguous determination of the elemental

composition.[5]

Determination of Absolute Configuration
a. Modified Mosher's Method

This chemical derivatization method is used to determine the absolute configuration of

secondary alcohols.

The tanzawaic acid derivative with a secondary alcohol is reacted separately with (R)- and

(S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to form the corresponding (S)-

and (R)-MTPA esters.

¹H NMR spectra of both diastereomeric esters are recorded.
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The chemical shift differences (Δδ = δS - δR) for the protons near the newly formed chiral

center are calculated. A systematic analysis of these Δδ values allows for the assignment of

the absolute configuration of the alcohol.[7]

b. Electronic Circular Dichroism (ECD) Calculations

For complex molecules, experimental ECD spectra can be compared with theoretically

calculated spectra to determine the absolute configuration.

A conformational search of the molecule is performed using computational methods.

The ECD spectra for the different conformers of the possible enantiomers are calculated

using time-dependent density functional theory (TD-DFT).

The calculated spectrum that best matches the experimental ECD spectrum allows for the

assignment of the absolute configuration.[3][7]

c. Single-Crystal X-ray Diffraction

When a suitable single crystal of the compound can be grown, X-ray crystallography provides

unambiguous determination of the entire molecular structure, including the absolute

configuration.[7]

Data Presentation
The following tables summarize the key quantitative data for representative tanzawaic acid

derivatives, facilitating comparison across different structures.

Table 1: ¹³C NMR Data for Selected Tanzawaic Acid Derivatives (150 MHz, CD₃OD)[5]
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Carbon No.
Tanzawaic
Acid I

Tanzawaic
Acid J

Tanzawaic
Acid K

Tanzawaic
Acid L

1 170.9 170.9 170.9 169.4

2 122.0 121.3 121.7 121.8

3 145.9 146.2 146.1 145.8

4 128.5 127.8 128.0 129.0

5 144.8 153.7 145.5 145.1

6 76.1 76.1 41.3 133.4

7 49.9 49.3 43.1 42.6

8 42.3 42.1 42.6 42.6

9 46.2 46.5 46.4 46.3

10 41.5 41.6 41.8 41.8

11 37.0 36.9 37.2 37.1

12 28.5 28.3 28.6 28.5

13 68.0 68.0 28.1 137.3

14 128.0 128.0 128.3 131.0

15 140.9 140.9 140.5 133.8

16 19.1 19.1 19.3 19.2

17 23.1 23.1 23.3 23.2

18 24.2 24.2 24.4 24.3

Table 2: HRESIMS Data for Selected Tanzawaic Acid Derivatives[5]
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Compound
Molecular
Formula

Calculated m/z Measured m/z Ion

Tanzawaic Acid I C₁₈H₂₆O₄ 329.1729 329.1744 [M+Na]⁺

Tanzawaic Acid J C₁₈H₂₆O₄ 329.1729 329.1731 [M+Na]⁺

Tanzawaic Acid

K
C₁₈H₂₆O₃ 313.1780 313.1788 [M+Na]⁺

Tanzawaic Acid L C₁₈H₂₄O₃ 311.1623 311.1630 [M+Na]⁺

Visualizations
The following diagrams illustrate key workflows and relationships in the structure elucidation of

tanzawaic acid derivatives.
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Caption: Experimental workflow for the structure elucidation of tanzawaic acid derivatives.
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Caption: Logical relationships between different NMR experiments and the derived structural

information.

Biosynthesis of Tanzawaic Acids
Recent studies have begun to unravel the genetic basis for tanzawaic acid production. A

polyketide synthase (PKS) gene, designated as PsPKS1, has been identified in Penicillium

steckii as being responsible for the biosynthesis of the tanzawaic acid backbone.[8] Gene

inactivation and reintegration experiments have confirmed the role of this PKS in producing the

characteristic decalin structure of this compound class.[8] This knowledge can aid in future

biosynthetic engineering efforts to produce novel derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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